4-(2-Methylthiophenyl)piperidine
Description
Properties
Molecular Formula |
C12H17NS |
|---|---|
Molecular Weight |
207.34 g/mol |
IUPAC Name |
4-(2-methylsulfanylphenyl)piperidine |
InChI |
InChI=1S/C12H17NS/c1-14-12-5-3-2-4-11(12)10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI Key |
BALYGWKIKUXPGH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2CCNCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Piperidine Derivatives
Research Findings and Implications
Piperidine Necessity: Piperidine cannot be replaced by morpholine or piperazine in EP2 receptor modulators without activity loss .
Substituent Position : Ortho-substituted aromatic groups (e.g., 2-methylthiophenyl) may optimize steric interactions vs. para-substituted analogs (e.g., 4-fluorophenyl) .
Natural vs. Synthetic : Natural piperidines exhibit structural complexity but lack synthetic tractability compared to this compound .
Preparation Methods
Synthesis of 4-(2-(4-Methylphenylthio)phenyl)piperidine-2,6-dione
The foundational step in this route involves the preparation of the piperidine-2,6-dione intermediate. As detailed in a 2014 patent, this is achieved through a melt-condensation reaction between a glutaric acid derivative (VI ) and urea under solvent-free conditions. The reaction proceeds at elevated temperatures (140–170°C) with a urea-to-substrate molar ratio of 2:1 to 6:1, yielding the cyclic dione (VII ) with a reported efficiency of 65%. This exothermic process requires careful temperature control to avoid side reactions such as decomposition or over-condensation.
Reduction to 4-(2-Methylthiophenyl)piperidine
The critical transformation involves reducing the dione (VII ) to the target piperidine structure. Two primary reducing systems have been validated:
Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF)
In a representative procedure, 4-(2-(4-methylphenylthio)phenyl)piperidine-2,6-dione (31.1 g, 100 mmol) is dissolved in THF (200 mL) and treated with LiAlH₄ (19 g, 500 mmol) at 0–35°C. After refluxing for 3 hours, the reaction is quenched with a saturated sodium sulfate solution, yielding the crude product. Subsequent purification via ethyl acetate extraction and distillation affords the final compound in 65% yield. This method prioritizes scalability, with the patent emphasizing its suitability for industrial production.
Borane-Based Reductions
Alternative protocols employ borane-dimethyl sulfide (BH₃·SMe₂) or borane-THF complexes under milder conditions (30–80°C). While these systems reduce exothermic risks, they require longer reaction times (5–8 hours) and achieve slightly lower yields (55–60%) compared to LiAlH₄. The choice of reducing agent often depends on safety considerations and equipment availability.
Table 1. Comparison of Reduction Methods
| Parameter | LiAlH₄/THF | BH₃·SMe₂ |
|---|---|---|
| Temperature Range | 0–35°C | 30–80°C |
| Reaction Time | 3 hours | 5–8 hours |
| Yield | 65% | 55–60% |
| Scalability | Industrial | Pilot-scale |
| Safety Considerations | High (pyrophoric) | Moderate |
Alternative Synthetic Routes
Direct Functionalization of Piperidine Scaffolds
Challenges and Optimization Strategies
Purification Complexities
The target compound’s basicity (pKa ~10.5) complicates isolation. Acid-base extraction using HCl/ethyl acetate mixtures effectively separates the piperidine from neutral byproducts. Recrystallization from ethyl acetate/hexane mixtures further enhances purity to >98%.
Functional Group Compatibility
Methoxy-substituted analogs exhibit reduced yields due to competitive coordination of the chiral base to oxygen atoms. For sulfur-containing variants like this compound, this suggests that electron-deficient aryl groups may require adjusted stoichiometry (e.g., 1.1 equiv of base) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-Methylthiophenyl)piperidine, and how can reaction yields be optimized?
- Methodology :
-
Nucleophilic substitution : React 4-piperidone derivatives with 2-methylthiophenyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) .
-
Catalytic coupling : Utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective aryl-piperidine bond formation, adapting protocols from analogous methoxyphenyl derivatives .
-
Yield optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. CH₃CN), and reaction time. For example, refluxing in CH₃CN for 22–24 h improved yields in related piperidine syntheses .
Table 1: Synthetic Yields of Analogous Piperidine Derivatives
Substituent Method Yield (%) Reference 2-Methoxyphenyl Nucleophilic Alkylation 18 4-Fluorobenzoyl Cross-Coupling 45 4-Chlorophenyl Knoevenagel Condensation 63
Q. How can structural characterization of this compound be performed?
- Methodology :
- NMR spectroscopy : Analyze -NMR peaks for aromatic protons (δ 6.8–7.2 ppm) and piperidine methylene signals (δ 1.4–3.4 ppm). Compare with data from 4-(2-methoxyphenyl)piperidine .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 221 for C₁₂H₁₅NS) and fragmentation patterns .
- Elemental analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) models guide the design of this compound analogs with enhanced receptor binding?
- Methodology :
-
QSAR modeling : Use ADMET Predictor™ or MedChem Designer™ to correlate substituent effects (e.g., methylthio vs. methoxy) with logP, polar surface area, and binding affinity .
-
Molecular docking : Simulate interactions with target receptors (e.g., NMDA or 5-HT₂A). For example, fluorophenyl-piperidine derivatives showed 25-fold increased NR1/2B receptor potency via hydroxyl substitutions .
Table 2: Receptor Binding Affinities of Piperidine Derivatives
Compound Target Receptor IC₅₀ (μM) Reference 4-(4-Fluorophenyl) NR1/2B (NMDA) 0.025 4-(4-Methoxyphenyl) 5-HT₂A 0.63
Q. How can contradictory pharmacokinetic or toxicity data be resolved for this compound?
- Methodology :
- In silico ADMET profiling : Predict toxicity endpoints (e.g., hepatotoxicity, CYP inhibition) using software like ADMET Predictor™, noting limitations due to incomplete experimental data .
- Experimental validation : Conduct acute toxicity assays (OECD 423) for oral/dermal routes, referencing CLP classifications (Category 4) from structurally similar compounds .
- Meta-analysis : Cross-reference data from phenylpiperidine analogs to contextualize methylthio-specific risks (e.g., sulfur oxidation metabolites) .
Q. What strategies mitigate challenges in optimizing blood-brain barrier (BBB) penetration for CNS-targeted analogs?
- Methodology :
- Lipophilicity adjustments : Modify logP to 2–5 via substituent tuning (e.g., replacing methylthio with trifluoromethyl) while maintaining polar surface area <80 Ų .
- Pro-drug design : Introduce ester or amide groups to enhance passive diffusion, as seen in haloperidol analogs .
- In vivo testing : Use SPECT imaging with radiolabeled tracers (e.g., [¹²³I]-TCPNE) to assess brain uptake in primate models .
Safety and Handling
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Methodology :
- Precautionary measures : Classify as Acute Toxicity Category 4 (oral/dermal/inhalation) based on structural analogs .
- PPE requirements : Use nitrile gloves, fume hoods, and closed systems to minimize exposure, especially during synthesis .
- Emergency response : Follow CLP guidelines for skin/eye rinsing and medical consultation for irritation .
Key Research Gaps and Recommendations
- Synthetic chemistry : Explore photoredox catalysis for C–S bond formation to improve regioselectivity.
- Pharmacology : Conduct in vitro binding assays against sigma-1 receptors, leveraging tracer studies .
- Toxicology : Prioritize ecotoxicology assays (e.g., Daphnia magna acute toxicity) to address data gaps in biodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
